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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of INDO-1, a

ratiometric fluorescent indicator dye used for the quantitative measurement of intracellular

calcium ([Ca²⁺]i). We will delve into the core principles of INDO-1, detail experimental

protocols, present key quantitative data in a structured format, and illustrate relevant cellular

processes with diagrams.

Core Principles of INDO-1 Ratiometric
Measurements
INDO-1 is a UV light-excitable calcium indicator that exhibits a spectral shift upon binding to

Ca²⁺.[1][2] This ratiometric property is a significant advantage as it allows for the accurate

determination of [Ca²⁺]i, largely independent of variations in dye concentration, cell thickness,

photobleaching, and dye leakage.[3]

The acetoxymethyl (AM) ester form of INDO-1 (INDO-1 AM) is cell-permeant and readily loads

into live cells.[1][4] Once inside the cell, intracellular esterases cleave the AM groups, trapping

the active, membrane-impermeant form of INDO-1 in the cytoplasm.[4]

Upon excitation with UV light (around 350 nm), the fluorescence emission of INDO-1 shifts from

approximately 475-510 nm in its Ca²⁺-free state to around 400-420 nm when bound to Ca²⁺.[1]

[2][3][4] By measuring the ratio of fluorescence intensities at these two wavelengths, one can
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calculate the intracellular calcium concentration. This ratiometric analysis provides a more

robust and reliable measurement compared to single-wavelength indicators.[3]

Quantitative Data for INDO-1
The following tables summarize key quantitative parameters for the use of INDO-1.

Table 1: Spectral Properties of INDO-1

State Excitation Maximum (nm) Emission Maximum (nm)

Ca²⁺ - free ~346 - 350 ~475 - 510

Ca²⁺ - bound ~330 - 350 ~400 - 420

Data sourced from multiple references.[1][2][3][4][5][6][7]

Table 2: Key Reagents and Working Concentrations

Reagent Stock Solution
Final Working
Concentration

Purpose

INDO-1 AM
1-5 mM in anhydrous

DMSO
1-10 µM

Intracellular Ca²⁺

indicator

Pluronic® F-127 20% (w/v) in DMSO 0.02% - 0.04%

Aids in the dispersion

of INDO-1 AM in

aqueous media

Probenecid 25 mM - 100 mM 1-4 mM

Anion-transport

inhibitor to reduce dye

leakage

Data sourced from multiple references.[1][4][8][9][10]
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INDO-1 AM Loading Protocol for Suspension or
Adherent Cells
This protocol provides a general guideline for loading cells with INDO-1 AM. Optimal conditions

may vary depending on the cell type and experimental setup.

Materials:

INDO-1 AM (acetoxymethyl ester)

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic® F-127

Probenecid (optional, but recommended)

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or cell

culture medium)

Procedure:

Prepare Stock Solutions:

Prepare a 1-5 mM stock solution of INDO-1 AM in anhydrous DMSO.[1] Store desiccated

and protected from light at -20°C.[8] It is recommended to use a fresh vial for each

experiment.[8]

Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.[1]

Prepare a 100 mM stock solution of Probenecid by dissolving it in 1 M NaOH and then

diluting with buffer to the final volume.[10]

Prepare Loading Buffer:

For a final INDO-1 AM concentration of 1-5 µM, dilute the INDO-1 AM stock solution into

the physiological buffer of choice.[1]
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To aid in dispersion, mix the INDO-1 AM stock solution with an equal volume of 20%

Pluronic® F-127 before diluting it into the loading medium. This will result in a final

Pluronic® F-127 concentration of about 0.02%.[1]

If using, add Probenecid to the loading buffer to a final concentration of 1-2.5 mM to

reduce dye leakage.[1]

Cell Loading:

For suspension cells, pellet the cells and resuspend them in the loading buffer at a

concentration of approximately 1 x 10⁶ cells/mL.[8]

For adherent cells, remove the culture medium and replace it with the loading buffer.

Incubate the cells for 15-60 minutes at 20-37°C, protected from light.[1] The optimal

loading time and temperature should be determined empirically for each cell type.[1]

Lowering the incubation temperature can sometimes reduce subcellular

compartmentalization of the dye.[1]

Washing and De-esterification:

After incubation, wash the cells twice with indicator-free medium (containing Probenecid if

used during loading) to remove extracellular dye.[1]

Resuspend the cells in fresh indicator-free medium and incubate for an additional 30

minutes at 37°C to allow for complete de-esterification of the intracellular INDO-1 AM.[1]

Data Acquisition:

Cells are now ready for fluorescence measurements. For flow cytometry, a UV laser (e.g.,

355 nm) is required for excitation.[8] Emission is typically collected using filter sets around

400 nm (Ca²⁺-bound) and 500 nm (Ca²⁺-free).[2][8]

For fluorescence microscopy, use appropriate filter sets for INDO-1.[9]

Establish a baseline fluorescence ratio before adding agonists or stimuli.[11]
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In Situ Calibration of INDO-1
To convert the fluorescence ratio to an absolute intracellular Ca²⁺ concentration, an in situ

calibration is necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence

ratios. This is often achieved using a calcium ionophore like ionomycin.

Materials:

INDO-1 loaded cells

Calcium-free buffer (containing a Ca²⁺ chelator like EGTA)

High calcium buffer (containing a saturating concentration of Ca²⁺)

Calcium ionophore (e.g., Ionomycin or A23187)

Procedure:

Determine Rmin:

Resuspend INDO-1 loaded cells in a calcium-free buffer containing EGTA.

Add a calcium ionophore (e.g., 1 µM A23187) to deplete intracellular calcium.[8]

Record the fluorescence ratio until a stable minimum is reached. This value represents

Rmin.

Determine Rmax:

Resuspend INDO-1 loaded cells in a high calcium buffer.

Add the same concentration of the calcium ionophore to saturate the intracellular INDO-1

with Ca²⁺.

Record the fluorescence ratio until a stable maximum is reached. This value represents

Rmax.

Calculate Intracellular Calcium Concentration:
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The intracellular calcium concentration can be calculated using the Grynkiewicz equation:

[12][13] [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_at_Rmax / F_bound_at_Rmin)

Kd: The dissociation constant of INDO-1 for Ca²⁺ (typically around 230-250 nM).

R: The measured fluorescence ratio in the experimental cells.

Rmin: The minimum fluorescence ratio.

Rmax: The maximum fluorescence ratio.

(F_free_at_Rmax / F_bound_at_Rmin): The ratio of fluorescence intensities of the Ca²⁺-

free form at Rmax and the Ca²⁺-bound form at Rmin.

Visualizations
Signaling Pathway: Gq-PLC-IP3-Ca²⁺ Pathway
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Caption: A typical Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
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Experimental Workflow for INDO-1 Measurement
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Caption: A generalized experimental workflow for measuring intracellular calcium using INDO-

1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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